

Comprehensive Technical Guide: Substituted N-Phenylbutanamides

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Compound of Interest

Compound Name: 2-bromo-N-(3,4-dimethoxyphenyl)butanamide

CAS No.: 1119450-40-6

Cat. No.: B1344542

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Executive Summary

Substituted N-phenylbutanamides (also known as butyranilides) represent a privileged scaffold in medicinal chemistry, serving as a versatile template for designing bioactive molecules ranging from Histone Deacetylase (HDAC) inhibitors to non-steroidal anti-inflammatory agents (NSAIDs). Unlike simple aliphatic amides, the N-phenylbutanamide core combines a lipophilic butyl chain with an aromatic ring, facilitating interactions with hydrophobic pockets in enzymes such as cyclooxygenase (COX) and HDAC isoforms.

This guide dissects the chemical utility of this scaffold, providing validated synthetic protocols, detailed mechanistic insights into its biological activity, and a roadmap for structural optimization.

Chemical Foundation & Structural Identity

The core structure consists of a four-carbon butyryl chain attached to an aniline-derived phenyl ring via an amide linkage.

- IUPAC Name: N-phenylbutanamide
- Common Name: Butyranilide

- Molecular Formula:
- Key Physicochemical Feature: The amide bond acts as a hydrogen bond donor/acceptor pair, while the phenyl and butyl groups provide the necessary lipophilicity (LogP ~2.2) to penetrate cell membranes and blood-brain barriers, making it an ideal CNS-active scaffold.

Key Bioactive Derivatives

| Derivative Class | Representative Compound | Target/Mechanism | Application |
|-------------------|---|----------------------|----------------------------------|
| 2-Oxo-derivatives | GP 650 (2-oxo-3-[4-(1-oxo-2-isoindolinyloxy)phenyl]-butanamide) | COX / LOX Inhibition | Analgesic, Anti-inflammatory [1] |
| Hydroxamic Acids | Vorinostat Analogs (Phenylbutyrate derivatives) | HDAC Zinc Binding | Anticancer (T-cell lymphoma) [2] |
| N-Acyl Amides | N-phenyl-alkylamides | TRPV1 Modulation | Neuropathic Pain [3] |

Synthetic Methodologies

Two primary protocols are recommended based on substrate sensitivity and scale.

Protocol A: Schotten-Baumann Acylation (Standard)

This method is preferred for robust substrates due to its high yield and operational simplicity.

Reagents:

- Substituted Aniline (1.0 eq)
- Butyryl Chloride (1.1 eq)[1]
- 10% NaOH (aq) or Pyridine (2.0 eq)[1]
- Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

- Preparation: Dissolve the substituted aniline in DCM at 0°C under an inert atmosphere ().
- Acylation: Add butyryl chloride dropwise over 20 minutes. Simultaneously add the base (NaOH or Pyridine) to scavenge the generated HCl.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
- Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by sat. and brine.^[1]
- Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: EDC/HOBt Coupling (Sensitive Substrates)

Use this for derivatives containing acid-sensitive groups (e.g., tert-butyl esters).

Reagents:

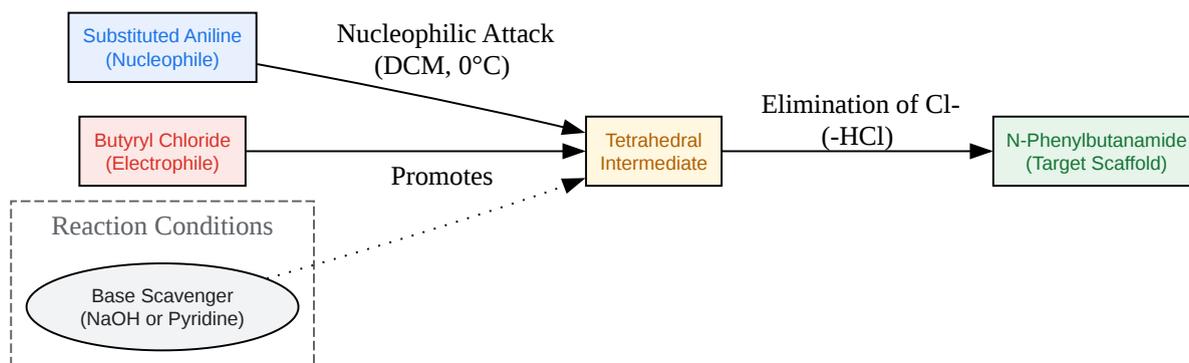
- Butyric Acid (1.0 eq)
- Substituted Aniline (1.0 eq)
- EDC
- HCl (1.2 eq), HOBt (1.2 eq)
- DIPEA (3.0 eq), DMF (Solvent)

Workflow:

- Activate butyric acid with EDC/HOBt in DMF for 30 mins at RT.
- Add the aniline and DIPEA.^[1] Stir for 12–18 hours.
- Dilute with EtOAc, wash with

solution (to remove DMF), then standard work-up.

Visualization: Synthetic Pathway



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Figure 1: Mechanistic flow of the Schotten-Baumann synthesis for N-phenylbutanamides.

Pharmacological Mechanisms

The N-phenylbutanamide scaffold operates via two distinct mechanisms depending on its substitution pattern.

Histone Deacetylase (HDAC) Inhibition

In this context, the N-phenylbutanamide moiety often serves as the "Cap" group that sits at the entrance of the HDAC active site, or as the "Linker" connecting the cap to a Zinc-Binding Group (ZBG).

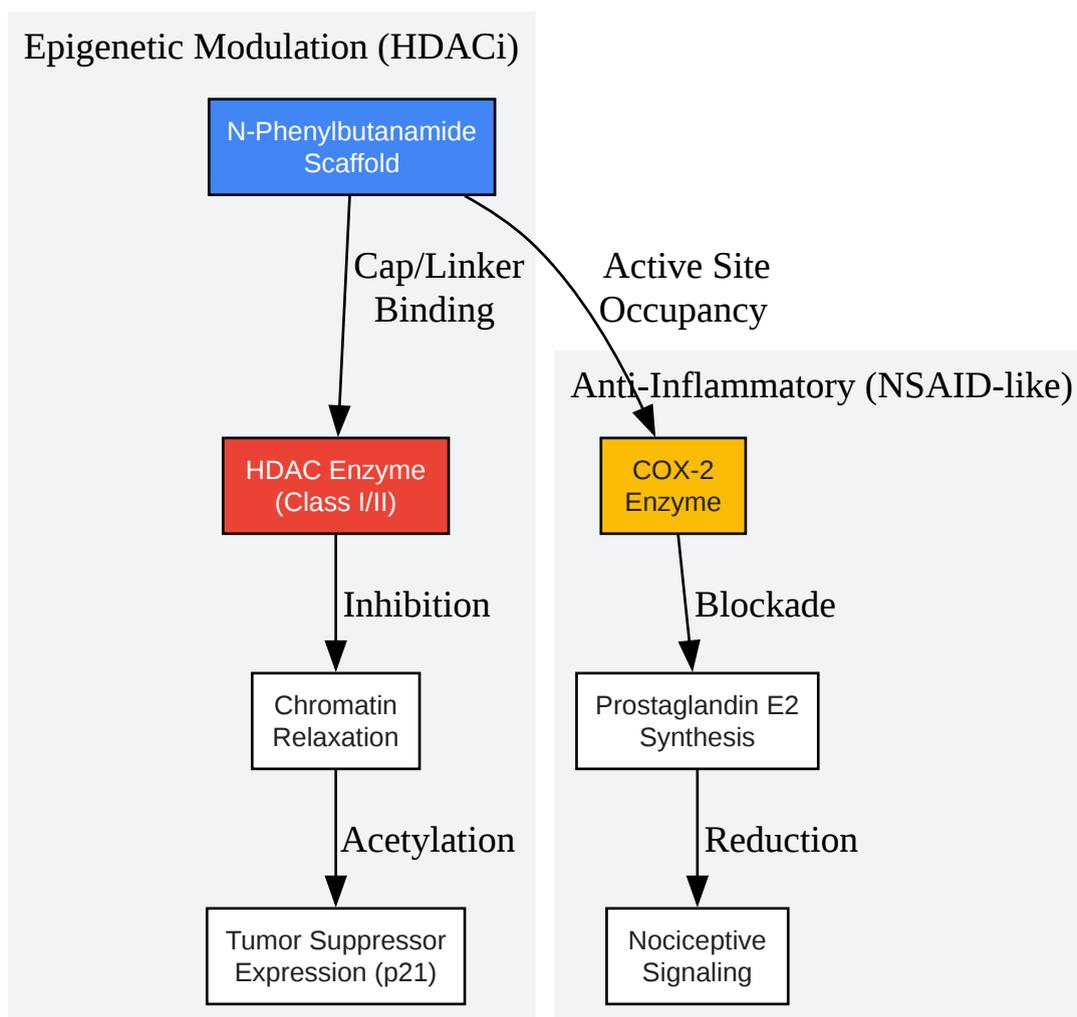
- Mechanism: The hydrophobic phenyl ring interacts with the rim of the catalytic tunnel.
- Critical Modification: To achieve high potency, the butyryl chain is often extended or modified to terminate in a hydroxamic acid (ZBG), converting the amide into a "linker" region [4].

Anti-Inflammatory & Analgesic Activity

Compounds like GP 650 utilize the scaffold to inhibit Cyclooxygenase (COX) enzymes.

- Mechanism: The amide carbonyl forms hydrogen bonds with Arg120 in the COX active site, while the phenyl ring engages in hydrophobic stacking.
- Effect: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to reduced inflammation and pain signaling [1].

Visualization: Signaling Pathways



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Figure 2: Dual pharmacological pathways: Epigenetic modulation (left) and Anti-inflammatory action (right).

Structure-Activity Relationships (SAR)

Optimization of the N-phenylbutanamide scaffold requires precise modifications at three zones.

Zone 1: The Phenyl Ring (Electronic Tuning)

- Electron-Withdrawing Groups (EWGs): Substituents like

,

, or

at the para position increase metabolic stability and often enhance binding affinity in hydrophobic pockets (e.g., in HDAC inhibitors).

- Electron-Donating Groups (EDGs): Groups like

or

can improve solubility but may be prone to rapid metabolic oxidation.

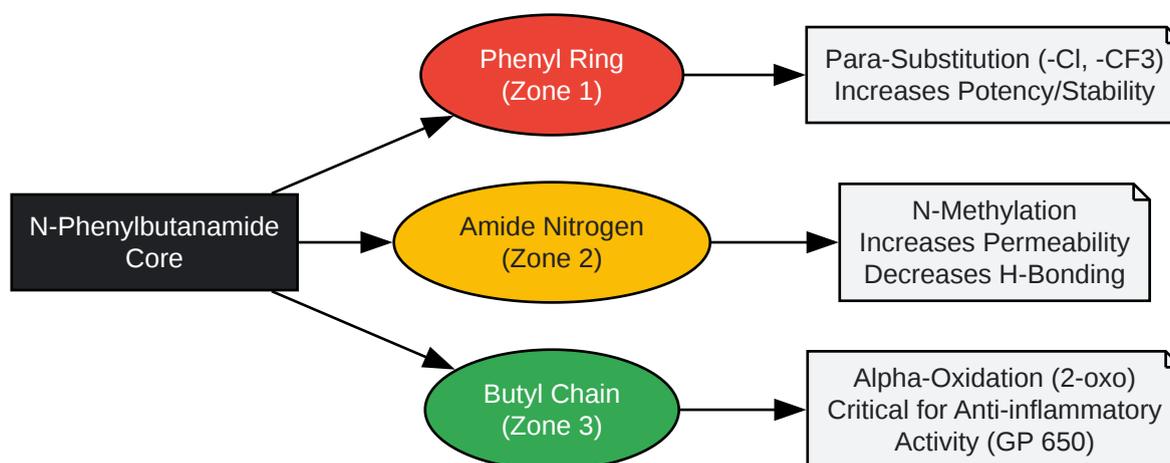
Zone 2: The Amide Linker (Conformational Control)

- N-Methylation: Adding a methyl group to the amide nitrogen (N-methyl-N-phenylbutanamide) removes the hydrogen bond donor capability. This typically reduces potency against targets requiring H-bonding (like COX) but improves membrane permeability (CNS penetration).

Zone 3: The Butyl Chain (Steric Fit)

- Alpha-Substitution: Introducing a ketone (3-oxo) or hydroxyl group (2-hydroxy) significantly alters activity.
 - Example: 2-hydroxy-N-phenylbutanamide derivatives often show enhanced antimicrobial properties.
 - Example: Phenylbutyrate (acid) is a chemical chaperone; the amide analog requires hydrolysis or specific receptor fitting to act similarly.

Visualization: SAR Map



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Figure 3: Structure-Activity Relationship (SAR) optimization zones for the N-phenylbutanamide scaffold.

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